molecular formula C8H7NO3 B8719250 3-(Formylamino)benzoic acid

3-(Formylamino)benzoic acid

Cat. No.: B8719250
M. Wt: 165.15 g/mol
InChI Key: YLPTWUHNZZZVEX-UHFFFAOYSA-N
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Description

Overview of Formylaminobenzoic Acid Isomers and Their Chemical Significance

The formylaminobenzoic acid isomers, which include the ortho, meta, and para forms, exhibit distinct chemical and physical properties due to the different spatial arrangements of their functional groups. These differences have significant implications for their roles in chemical synthesis and biological systems.

The ortho isomer, 2-(formylamino)benzoic acid, also known as N-formylanthranilic acid, is a well-studied compound. ontosight.ainih.gov It is recognized as an intermediate in the tryptophan metabolism pathway in various organisms, including humans. ontosight.ainih.govhmdb.ca In this pathway, it is produced from kynurenine (B1673888) and can be further metabolized. hmdb.ca The proximity of the formylamino and carboxylic acid groups in the ortho position allows for potential intramolecular interactions, which influence its reactivity.

The meta isomer, 3-(formylamino)benzoic acid, is the focus of this article. Its significance in research is often as a synthetic intermediate, where the specific meta-substitution pattern is required for the construction of more complex molecules. The electronic effects of the electron-withdrawing carboxylic acid and the formylamino group at the meta position influence the reactivity of the benzene (B151609) ring towards electrophilic substitution.

The para isomer, 4-(formylamino)benzoic acid, also known as p-formamidobenzoic acid, is utilized as an intermediate in various organic syntheses. sigmaaldrich.com For instance, it can be prepared from p-aminobenzoic acid and is used in the production of other valuable chemicals, including as an intermediate for pharmaceuticals like methotrexate. researchgate.netchembk.com The para arrangement allows for a more linear molecular geometry compared to the ortho and meta isomers, which can affect its packing in the solid state and its interactions with other molecules.

The distinct properties of these isomers underscore the importance of positional isomerism in organic chemistry, as a simple change in substituent position can lead to significant differences in chemical behavior and potential applications.

Table 1: Comparison of Formylaminobenzoic Acid Isomers

Property 2-(Formylamino)benzoic acid This compound 4-(Formylamino)benzoic acid
Synonym N-Formylanthranilic acid N-Formyl-m-aminobenzoic acid p-Formamidobenzoic acid
CAS Number 3342-77-6 587-49-5 28533-43-9
Molecular Formula C₈H₇NO₃ C₈H₇NO₃ C₈H₇NO₃
Molecular Weight 165.15 g/mol 165.15 g/mol 165.15 g/mol
Melting Point Data not readily available Data not readily available Data not readily available
Boiling Point Data not readily available Data not readily available 428.6°C at 760 mmHg (Predicted) sigmaaldrich.com
Solubility Slightly soluble in water ontosight.ai Data not readily available Soluble in DMSO, Methanol (B129727) sigmaaldrich.com

Note: Experimental data for some properties of these compounds are not consistently available in public databases. Predicted values are noted where applicable.

Foundational Principles of Benzoic Acid Derivatives in Organic Synthesis

Benzoic acid and its derivatives are fundamental building blocks in the field of organic synthesis, serving as precursors to a wide array of more complex molecules. hmdb.camdpi.com Their utility stems from the reactivity of both the carboxylic acid group and the aromatic ring.

The carboxylic acid functional group can undergo a variety of transformations. It can be converted into esters, amides, acid chlorides, and anhydrides, which are themselves versatile intermediates for creating new carbon-carbon and carbon-heteroatom bonds. hmdb.ca For example, the conversion to an acid chloride provides a highly reactive species that readily participates in acylation reactions. hmdb.ca

The benzene ring of benzoic acid derivatives can be modified through electrophilic aromatic substitution reactions. The existing substituents on the ring direct incoming electrophiles to specific positions (ortho, meta, or para), a principle that is central to the strategic synthesis of multi-substituted aromatic compounds. The nature of the substituents, whether electron-donating or electron-withdrawing, also affects the rate of these reactions.

In the context of this compound, the carboxylic acid group is a deactivating, meta-directing group, while the formylamino group is also generally considered to be ortho, para-directing, though its activating/deactivating nature can be complex. The interplay of these two groups on the benzene ring presents a unique substitution pattern that can be exploited in multi-step syntheses. The formyl group can also serve as a protecting group for the amine, which can be removed under specific conditions to reveal the amino group for further functionalization. This strategy is employed in the synthesis of complex pharmaceutical intermediates. wiley-vch.denih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

3-formamidobenzoic acid

InChI

InChI=1S/C8H7NO3/c10-5-9-7-3-1-2-6(4-7)8(11)12/h1-5H,(H,9,10)(H,11,12)

InChI Key

YLPTWUHNZZZVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC=O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Formylamino Benzoic Acid

Direct N-Formylation Protocols for 3-Aminobenzoic Acid Precursors

The direct formylation of 3-aminobenzoic acid is a primary route to obtaining 3-(formylamino)benzoic acid. wikipedia.org This transformation can be achieved through various methods, each with distinct advantages concerning efficiency, selectivity, and environmental impact.

Catalyst-Mediated and Catalyst-Free Formylation Approaches

The N-formylation of amines, including 3-aminobenzoic acid, can be performed using formic acid, often enhanced by catalysts or conducted under catalyst-free conditions. A common catalyst-free method involves heating a mixture of 3-amino-4-methylbenzoic acid with 90% aqueous formic acid at reflux. google.comgoogle.com This straightforward approach provides the desired formylated product after cooling and precipitation in ice water. google.comgoogle.com

Catalytic systems offer milder reaction conditions and improved yields. Various catalysts have been explored for the N-formylation of amines, including zeolites, nano-crystalline ZnO, and KF-Al2O3. medcraveonline.com For instance, H-Zeolite-A has been demonstrated as an efficient, reusable heterogeneous catalyst for the N-formylation of amines under solvent-free conditions at room temperature. medcraveonline.com While a model reaction with 4-chloroaniline (B138754) and formic acid showed a 95% yield in 15 minutes with the catalyst, a 25% yield was obtained after 100 minutes without it, highlighting the catalyst's efficacy. medcraveonline.com Other reported catalysts include nano cerium oxide and silica-bonded N-propyl sulfamic acid. medcraveonline.com

The choice between catalyst-mediated and catalyst-free approaches often depends on the desired scale of the reaction, cost considerations, and the need for catalyst recovery and reuse.

Table 1: Comparison of Catalyst-Mediated and Catalyst-Free Formylation

Method Reagents Conditions Yield Reference
Catalyst-Free 3-amino-4-methylbenzoic acid, 90% aq. formic acid Reflux, 2 hours Not specified google.comgoogle.com
H-Zeolite-A Catalyzed 4-Chloroaniline, aq. formic acid Room temp, 15 min, solvent-free 95% medcraveonline.com

Ultrasonic-Assisted Formylation Techniques

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder conditions. In the context of N-formylation, ultrasound-assisted methods have been shown to be highly effective. For example, the N-formylation of amines with formic acid in the presence of nano-zeolite clinoptilolite under solvent-free conditions is significantly accelerated by ultrasound, affording excellent yields at room temperature. researchgate.net

Similarly, the synthesis of cyanoacylating products, which involves a related acylation step, demonstrated that the ultrasonic method provided products in less reaction time with higher yields and purities compared to conventional heating. acs.org Another study on the synthesis of Schiff's bases, which also involves the reaction of an amine, found that the ultrasound-assisted method was more energy-efficient and produced a more crystalline product compared to conventional methods. researchgate.net These findings suggest that ultrasonic assistance is a promising green chemistry approach for the formylation of 3-aminobenzoic acid.

Regioselective Formylation Strategies

Regioselectivity is a critical consideration in the formylation of molecules with multiple reactive sites. In the case of aminobenzoic acids, the amino group is generally more nucleophilic than the carboxylic acid group, leading to preferential N-formylation. However, in more complex precursors or under specific reaction conditions, controlling the site of formylation is essential.

While direct regioselective formylation of 3-aminobenzoic acid primarily targets the amino group due to its higher nucleophilicity, strategies for regioselective functionalization of related structures are documented. For instance, in the synthesis of antimycin-class antibiotics, which contain a 3-(formylamino)-2-hydroxybenzoic acid moiety, the formylation step is part of a complex synthetic sequence where protecting groups and specific reaction conditions ensure the desired regioselectivity. nii.ac.jp Classical methods like the Vilsmeier-Haack formylation are often employed for installing formyl groups, but their applicability can be limited by the electronic nature of the substrate. digitellinc.com

Formylation in Aqueous and Mixed Solvent Systems

The use of environmentally benign solvents is a key aspect of green chemistry. Formylation reactions are often carried out in various solvent systems, including aqueous and mixed solvent environments. A notable example is the preparation of 3-(formylamino)-4-methylbenzoic acid, which is successfully conducted by refluxing 3-amino-4-methylbenzoic acid in 90% aqueous formic acid. google.comgoogle.com This method highlights the feasibility of using water as a significant component of the reaction medium.

Research into the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been successfully achieved in subcritical water, demonstrating the potential of water as a solvent under specific temperature and pressure conditions. mdpi.com While this is not a formylation reaction, it underscores the utility of aqueous systems in the synthesis of related compounds. The solubility of 3-aminobenzoic acid in boiling water and hot alcohol further supports the use of these solvents in its derivatization. wikipedia.org The choice of solvent can influence reaction rates and yields, and in some cases, solvent-free conditions have been reported to be more efficient for N-formylation protocols. diva-portal.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for various applications. The introduction of halogen atoms and alkyl groups can significantly alter the electronic and steric characteristics of the parent compound.

Incorporation of Halogen Atoms and Alkyl Groups

The introduction of halogen atoms and alkyl groups onto the aromatic ring of this compound or its precursors can be achieved through various synthetic routes. For instance, halogenated 3-aminobenzoic acids can be used as starting materials in mutasynthesis to produce new analogues of antitumor agents. researchgate.net

A specific example involves the bromination of 3-amino-4-methylbenzoic acid to yield 5-amino-2-bromo-4-methyl-benzoic acid. google.com This intermediate can then be formylated to produce 2-bromo-5-(formylamino)-4-methyl-benzoic acid, which can be further functionalized, for example, through nitration. google.comgoogle.com This demonstrates a multi-step process for incorporating both a halogen and an alkyl group.

The synthesis of 5-chloro-2-(formylamino)-benzoic acid involves a sequence of chlorination, formylation, and amination reactions. ontosight.ai Similarly, the preparation of 3-(chloromethyl)-4-(formylamino)-benzoic acid involves introducing a chloromethyl and a formylamino group onto the benzoic acid ring through reactions like electrophilic and nucleophilic substitutions. ontosight.ai

Table 2: Examples of Substituted this compound Derivatives

Derivative Name Precursor Key Synthetic Steps Reference
2-Bromo-5-(formylamino)-4-methyl-benzoic acid 3-Amino-4-methylbenzoic acid Bromination, Formylation google.comgoogle.com
5-Chloro-2-(formylamino)-benzoic acid Benzoic acid derivative Chlorination, Formylation, Amination ontosight.ai
3-(Chloromethyl)-4-(formylamino)-benzoic acid Benzoic acid derivative Introduction of chloromethyl and formylamino groups ontosight.ai

Introduction of Nitro Functionalities on the Aromatic Ring

The introduction of a nitro group (–NO₂) onto the aromatic ring of this compound derivatives is a key transformation for creating intermediates used in the synthesis of more complex molecules. Nitration typically occurs via electrophilic aromatic substitution, where the position of the incoming nitro group is directed by the existing substituents on the benzene (B151609) ring. The formylamino group (–NHCHO) and the carboxylic acid group (–COOH) are both meta-directing deactivators. However, the formylamino group's directing effect can be influenced by reaction conditions.

In the synthesis of intermediates for biologically active compounds, the nitration of N-acyl aminobenzoic acids is a common step. For instance, a derivative, 3-(formylamino)-4-methylbenzoic acid, can be effectively nitrated to introduce a nitro group at the 2-position, yielding 3-(formylamino)-4-methyl-2-nitro-benzoic acid. google.comgoogle.com This reaction highlights the regioselectivity achievable in these systems.

The choice of nitrating agent is critical for controlling the reaction's outcome and yield. A mixture of nitric acid and sulfuric acid is a conventional and effective reagent for this purpose. google.com Other nitrating agents that can be employed include N₂O₅ in CCl₄ with P₂O₅, or nitronium salts like NO₂BF₄. google.com The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product selectively.

Table 1: Nitration of this compound Derivatives

Starting MaterialNitrating AgentProductReference
3-(Formylamino)-4-methylbenzoic acidNitric acid / Sulfuric acid3-(Formylamino)-4-methyl-2-nitro-benzoic acid google.com, google.com
3-(Acetylamino)-4-methyl-benzoic acidNitrating Agent3-(Acetylamino)-4-methyl-2-nitro-benzoic acid google.com
2-Bromo-5-(formylamino)-4-methyl-benzoic acidNitrating Agent6-Bromo-3-(formylamino)-4-methyl-2-nitro-benzoic acid google.com

These nitrated derivatives serve as versatile building blocks. For example, the nitro group can be subsequently reduced to an amino group, allowing for further functionalization, such as the construction of heterocyclic rings fused to the benzene core.

Esterification of the Carboxylic Acid Moiety to Form Alkyl Esters

Esterification of the carboxylic acid group in this compound is a fundamental transformation that yields alkyl esters, such as methyl 3-(formylamino)benzoate. vulcanchem.com This reaction is often performed to protect the carboxylic acid, increase the compound's solubility in organic solvents, or prepare it for subsequent reactions where the free acid might interfere.

The most common method for this esterification is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.edu The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the products. This is often accomplished by using a large excess of the alcohol or by removing the water formed during the reaction. tcu.edu

For example, the synthesis of methyl benzoate (B1203000) from benzoic acid is achieved by refluxing the acid in excess methanol with a catalytic amount of concentrated sulfuric acid. tcu.edu A similar principle applies to the esterification of this compound.

Another approach involves first preparing the ester of the parent amine, 3-aminobenzoic acid, and then formylating the amino group. The formylation can be achieved using reagents like formic acid or acetic formic anhydride (B1165640). vulcanchem.com

Table 2: Methods for the Synthesis of Alkyl 3-(Formylamino)benzoates

MethodReactantsReagents/CatalystProductReference
Fischer EsterificationThis compound, Alcohol (e.g., Methanol)H₂SO₄ (catalyst)Alkyl 3-(formylamino)benzoate tcu.edu
Formylation of Amino EsterMethyl 3-aminobenzoate, Formic acidN/AMethyl 3-formylaminobenzoate vulcanchem.com

The resulting esters are valuable intermediates. For instance, they can undergo reduction, hydrolysis back to the carboxylic acid, or participate in coupling reactions.

Formation of this compound via Other Chemical Transformations

Beyond direct formylation of 3-aminobenzoic acid, other synthetic strategies can be employed, including the conversion from other protected amines and the construction of the molecule through modern synthetic reactions.

Conversion from Related Protecting Groups

The formyl group is one of several N-protecting groups used in organic synthesis. In some synthetic routes, it may be advantageous to use a different protecting group, such as an acetyl (–COCH₃) or tert-butoxycarbonyl (Boc) group, during intermediate steps and then convert it to a formyl group later. However, direct conversion from one acyl group to another (e.g., acetyl to formyl) is not a common transformation.

A more practical approach involves the deprotection of an amine followed by N-formylation. For example, a synthetic sequence might involve protecting 3-aminobenzoic acid as its N-acetyl derivative, 3-(acetylamino)benzoic acid. google.com After performing other desired chemical modifications on the molecule, the acetyl group would be hydrolyzed (deprotected) under acidic or basic conditions to regenerate the free amine, 3-aminobenzoic acid. This amine can then be readily formylated.

The formylation of 3-aminobenzoic acid is typically achieved by heating it with formic acid. google.comgoogle.com A study also reported the N-formylation of m-aminobenzoic acid by cell suspension cultures of Solanum laciniatum, indicating a biotransformation pathway to the desired product. tandfonline.comnih.gov More advanced laboratory methods for N-formylation under mild conditions have also been developed, using coupling agents like EDCI in water-containing solvents, which can be applicable to amino acids. nih.gov

De novo Synthetic Routes and Advanced Coupling Reactions

De novo synthesis refers to the construction of a molecule from simpler, more readily available starting materials. A green chemistry approach for the synthesis of the precursor, 3-aminobenzoic acid (3-ABA), has been developed starting from 3-nitrobenzaldehyde. mdpi.com This one-pot process, conducted in subcritical water with a carbonaceous bio-based material as a catalyst, involves the simultaneous reduction of the nitro group and oxidation of the aldehyde group to a carboxylic acid, achieving a 59% yield of 3-ABA. mdpi.com The subsequent N-formylation of the resulting 3-ABA provides a complete de novo route to this compound.

Advanced coupling reactions, typically used in peptide synthesis, can also be adapted for the formation of the formyl-amide bond. The condensation of 3-aminobenzoic acid with formic acid can be facilitated by peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt). nii.ac.jp These methods allow the reaction to proceed under mild conditions with high efficiency.

A peroxide-mediated decarboxylative C-N coupling has been reported for the N-formylation of amino acid esters using glyoxylic acid as the formyl source. chemrxiv.org This type of radical-based reaction represents a modern and innovative approach to forming N-formyl compounds. While not demonstrated specifically on 3-aminobenzoic acid itself, the methodology offers a potential alternative synthetic route.

Chemical Reactivity and Mechanistic Studies of 3 Formylamino Benzoic Acid

Mechanistic Pathways of N-Formylation Reactions Relevant to Amidobenzoic Acids

N-formylation is a crucial chemical transformation for introducing a formyl group (-CHO) onto a nitrogen atom. For aromatic amines like 3-aminobenzoic acid, this reaction proceeds through various mechanistic pathways, influenced by the choice of reagents, catalysts, and reaction conditions. The presence of both an amino group and a carboxylic acid group on the benzene (B151609) ring introduces electronic effects that modulate the reactivity of the amine nucleophile.

The N-formylation of aromatic amines, including aminobenzoic acids, typically involves the nucleophilic attack of the amino group on a formylating agent. The specific intermediates and transition states depend on the chosen synthetic route.

Formic Acid-Mediated Formylation : When using formic acid, the reaction is often catalyzed by an acid. The proposed mechanism involves the protonation of formic acid, which increases the electrophilicity of the carbonyl carbon. The amine then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. mdpi.com Subsequent dehydration leads to the formation of the N-formyl product. mdpi.com In some cases, an active formylating reagent, such as a mixed anhydride (B1165640) (e.g., acetic formic anhydride), is formed in situ, which is then attacked by the amine. nih.govscispace.com

DMF as a Formylating Agent : N,N-Dimethylformamide (DMF) can serve as a source of the formyl group, often requiring activation. bohrium.com With activating agents like phosphoryl chloride or oxalyl chloride, the highly electrophilic Vilsmeier reagent ([Me₂N=CHCl]⁺) is formed as a key intermediate. bohrium.com The amine attacks this intermediate, leading to the formylated product. Another pathway involves the formation of a carbamate (B1207046) salt intermediate, particularly when CO₂ is used as a catalyst, which enhances the nucleophilicity of the amine for attack on the DMF carbonyl group. researchgate.net

CO₂ and Hydrosilane Systems : In catalytic systems using carbon dioxide and a reducing agent like phenylsilane, a silyl (B83357) formate (B1220265) intermediate is proposed. researchgate.net This intermediate is generated from the reaction between the hydrosilane and CO₂, often activated by a catalyst. The amine then attacks the silicon atom of the silyl formate, followed by intramolecular formyl transfer to the nitrogen atom, releasing a silylanol byproduct. researchgate.netrsc.org Computational studies suggest a turnover-limiting step involving the reaction of a metal-formate species with the amine, assisted by the silane (B1218182). rsc.org

The transition states in these reactions generally involve the formation and breakdown of the tetrahedral intermediate. The energy barrier for this process is influenced by the electronic properties of the aromatic ring. The electron-withdrawing carboxylic acid group in 3-aminobenzoic acid deactivates the ring, making the amino group less nucleophilic compared to aniline, which can affect the reaction kinetics.

The choice of solvent and the presence of additives can significantly impact the rate and efficiency of N-formylation reactions.

Solvent Effects : Solvents play a multifaceted role by influencing reactant solubility, stabilizing intermediates and transition states, and in some cases, participating directly in the reaction. In formic acid-based formylations, non-polar aprotic solvents like toluene (B28343) or xylene are often effective, particularly when water is removed azeotropically using a Dean-Stark trap to drive the equilibrium towards product formation. nih.govscispace.com The use of polyethylene (B3416737) glycol as a solvent with formic acid has also been shown to be effective for anilines. nih.gov In some protocols, the reaction can be performed under solvent-free (neat) conditions, which offers environmental and practical advantages by simplifying work-up and reducing waste. mdpi.comscholarsresearchlibrary.com Studies on the hydrolysis of related esters have shown that binary solvent systems (e.g., water-propanol) can influence reaction rates through changes in dielectric constant and specific solvation effects, principles that also apply to formylation. researchgate.net

Influence of Additives : Acidic or basic additives are commonly used to catalyze the reaction. Acid catalysts, such as iodine or silica-supported perchloric acid, work by activating the formylating agent. nih.govorganic-chemistry.org For instance, iodine is proposed to generate HI in situ, which protonates formic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org Basic additives can deprotonate the amine, increasing its nucleophilicity. The "cesium effect" observed with alkali metal carbonates highlights how the choice of cation can dramatically influence catalytic activity. researchgate.net

The table below summarizes the impact of various solvent and additive systems on N-formylation reactions relevant to aromatic amines.

Formylating AgentSolvent/AdditiveEffect on ReactionProposed Role of Solvent/Additive
Formic AcidToluene (with Dean-Stark trap)Increases yieldAzeotropic removal of water byproduct, shifting equilibrium. scispace.com
Formic AcidSolvent-freeHigh efficiency, simple work-upReactants are in high concentration, promoting faster reaction. mdpi.comscholarsresearchlibrary.com
Formic AcidIodine (catalyst)Catalyzes the reactionIn situ generation of HI protonates formic acid, activating it. organic-chemistry.org
Formic AcidSilica-supported acid (e.g., HClO₄-SiO₂)Catalyzes the reactionSolid acid catalyst activates formic acid. nih.gov
CO₂ / PhenylsilaneCesium Carbonate (catalyst)High catalytic activity ("cesium effect")Activates the Si-H bond of the silane for CO₂ insertion. researchgate.net
DMFDiethyl phosphite (B83602)/imidazole (B134444)Catalyzes the reactionDiethyl phosphite acts as a nucleophilic catalyst. bohrium.comrsc.org

Catalysts are essential for developing efficient and mild N-formylation protocols.

Alkali-Metal Carbonates : These inorganic bases have been shown to be effective catalysts, particularly for the formylation of amines using CO₂ and hydrosilanes. researchgate.net Among the alkali metal carbonates, cesium carbonate (Cs₂CO₃) often exhibits superior catalytic activity. researchgate.net Combined experimental and computational studies suggest a mechanism involving several steps: (i) activation of the Si-H bond by the carbonate, (ii) insertion of CO₂ into the activated Si-H bond to form a silyl formate intermediate, (iii) formylation of the amine by the silyl formate, and (iv) subsequent reduction of the resulting formamide (B127407) if methylation is the desired outcome. researchgate.net The remarkable "cesium effect" is attributed to the unique properties of the cesium cation in facilitating these steps. researchgate.net

Imidazole : Imidazole and its derivatives can function as nucleophilic catalysts in formylation reactions. A system using diethyl phosphite with a catalytic amount of imidazole has been developed for the N-formylation of amines with DMF. bohrium.comrsc.org In this system, diethyl phosphite is proposed to act as the primary nucleophilic catalyst. Imidazole can also be N-allylated in catalyzed reactions, demonstrating its reactivity as a nucleophile in various contexts. nih.gov Its role in formylation is likely to involve the formation of a more reactive formylating intermediate, although detailed mechanistic studies for this specific system are limited.

Transformations Involving the Formylamide Moiety

The formylamide group in 3-(formylamino)benzoic acid is susceptible to various chemical transformations, including cleavage and acyl group transfer, which are characteristic reactions of amides.

N-Transacylation : This process involves the transfer of an acyl group from one nitrogen atom to another. While specific studies on the transacylation of this compound are not prominent, the general principle applies. Transamidation reactions, such as the formylation of aromatic amines using DMF, can be viewed as a form of transacylation where the formyl group is transferred from dimethylamine (B145610) to the substrate amine. acs.org These reactions are often equilibrium-driven and can be facilitated by catalysts.

Deformylation : The removal of the N-formyl group is a key reaction, particularly when the formyl group is used as a protecting group in synthesis. scholarsresearchlibrary.com Deformylation is essentially the reverse of formylation and is typically achieved by hydrolysis under acidic or basic conditions. google.com Mechanistic studies on aldehyde deformylation, which can be analogous, have identified several pathways. For example, enzymatic deformylation catalyzed by cytochrome P450 enzymes is proposed to proceed through a peroxy-hemiacetal-like intermediate. manchester.ac.uk In synthetic chemistry, deformylation can also occur under non-hydrolytic conditions. manchester.ac.uk The stability of the formylamide bond in this compound to deformylation would be influenced by the electronic nature of the substituted benzene ring.

The cleavage of the amide bond in this compound via hydrolysis is a fundamental reaction. This process can be catalyzed by either acid or base and follows the general mechanism of nucleophilic acyl substitution. khanacademy.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the formylamide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and following proton transfer, the C-N bond is cleaved to release 3-aminobenzoic acid and formic acid. youtube.com This method is a common way to remove the formyl protecting group. google.com

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base, such as hydroxide (B78521) ion (OH⁻), the hydroxide acts as the nucleophile and directly attacks the carbonyl carbon. This attack forms a tetrahedral intermediate with a negative charge on the oxygen atom. The C-N bond is then cleaved, expelling an amide anion, which is a poor leaving group. However, the reaction is driven forward by the subsequent deprotonation of the carboxylic acid formed (formic acid) by the strongly basic amide anion, leading to the formation of a carboxylate and 3-aminobenzoic acid. This final acid-base step is essentially irreversible and drives the reaction to completion.

The kinetics of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. Analogous studies on the hydrolytic cleavage of sulfonamides have shown that bonds like S-N and C-N can be cleaved under various conditions, indicating the general susceptibility of such linkages to hydrolysis. nih.gov

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in this compound, enabling transformations such as esterification and amidation.

The esterification of this compound, typically achieved through reaction with an alcohol under acidic catalysis (Fischer esterification), is a reversible process governed by equilibrium. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequently, the alcohol acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to yield the ester. youtube.com

The dynamics of this reaction are influenced by several factors, including temperature, the concentration of reactants, and the choice of catalyst. The forward reaction is typically first-order with respect to the benzoic acid. dnu.dp.ua The activation energies for the esterification of benzoic acid with alcohols like 1-butanol (B46404) are in the range of 58-59 kJ·mol⁻¹, with the reverse hydrolysis reaction having a slightly lower activation energy of approximately 57-58 kJ·mol⁻¹. dnu.dp.uaresearchgate.net To drive the equilibrium towards the product side, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. encyclopedia.pub Various catalysts can be employed, from mineral acids like sulfuric acid to solid acid catalysts and Lewis acids, which can influence the reaction rate and yield. researchgate.netrug.nl

Table 1: Representative Conditions for Benzoic Acid Esterification
AlcoholCatalystTemperature (°C)Typical Yield (%)Reference
1-Butanolp-Toluenesulfonic acid92-116~92 dnu.dp.uaresearchgate.net
Methanol (B129727)Ionic Liquid ([C3SO3Hmim]HSO4)Reflux83-98 researchgate.net
HeptanolBi(OTf)3150>95 rug.nl
Benzyl AlcoholSiO2-SO3H (Microwave)->90 dnu.dp.ua

Amidation

The direct conversion of the carboxylic acid group of this compound into an amide by reaction with an amine is a challenging but fundamental transformation. The primary obstacle is the acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive ammonium (B1175870) carboxylate salt. encyclopedia.pub Overcoming this requires significant thermal energy (temperatures often exceeding 160 °C) to drive off water and promote condensation. encyclopedia.pub

To achieve amidation under milder conditions, activating agents or catalysts are necessary. Reagents like triphenylphosphine (B44618) (PPh₃) in combination with iodine (I₂) can activate the carboxylic acid, facilitating nucleophilic attack by the amine. rsc.org Another approach involves the use of Lewis acids such as titanium tetrachloride (TiCl₄), which coordinates to the carboxylate, activating it towards reaction with the amine. nih.gov The general mechanism involves the activation of the carboxylic acid to form a more reactive intermediate (such as an acyl phosphonium (B103445) salt or a titanium-coordinated species), which is then readily attacked by the amine to form a tetrahedral intermediate that collapses to the amide product. rsc.orgnih.gov The reaction of benzoic acid with a primary amine like methylamine, for example, results in the formation of an N-substituted benzamide (B126) and water. youtube.com

Decarboxylation

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a thermodynamically favorable but kinetically slow process for aromatic carboxylic acids like this compound. nih.gov The direct cleavage of the aryl C-C bond requires high activation energies (24–30 kcal·mol⁻¹) and consequently harsh reaction conditions, often involving high temperatures. nih.gov

Catalytic methods can facilitate decarboxylation under milder conditions. Transition metals like copper and palladium are known to mediate this transformation. nih.govresearchgate.net The mechanism can proceed through a radical pathway, where an aryl radical is generated and subsequently functionalized. nih.gov For instance, copper carboxylates can undergo ligand-to-metal charge transfer (LMCT) to produce aryl radicals that can be trapped. nih.gov The presence of ortho-substituents can significantly influence the rate of decarboxylation, but the meta-positioned formylamino group in this compound is not expected to provide the same level of anchimeric assistance or steric destabilization seen in ortho-substituted analogs. nih.govresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by the electronic properties of its two substituents: the carboxylic acid (-COOH) and the formylamino (-NHCHO) groups. libretexts.org

The carboxylic acid group is an electron-withdrawing group due to both inductive and resonance effects. This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack, making the reaction slower than with benzene itself. It directs incoming electrophiles to the meta position (C-5 relative to the carboxyl group). libretexts.orgyoutube.com

When both groups are present on the ring, the position of substitution is determined by the more powerful activating group, which is the formylamino group. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the formylamino group (C-2, C-4, and C-6). The position meta to the carboxylic acid (C-5) is deactivated by the carboxyl group and less likely to react. Steric hindrance may influence the ratio of ortho to para products.

Table 2: Directing Effects of Substituents on this compound
SubstituentPositionElectronic EffectRing ActivityDirecting Position(s)
-COOH1Electron-WithdrawingDeactivatingMeta (C-5)
-NHCHO3Electron-Donating (Resonance)ActivatingOrtho (C-2, C-4), Para (C-6)

Cyclization Reactions and Heterocycle Synthesis Using this compound as a Synthon

This compound serves as a valuable synthon, or building block, for the synthesis of more complex heterocyclic molecules, particularly fused aromatic systems.

A key application of this compound is in the synthesis of substituted benzimidazoles. Benzimidazoles are bicyclic compounds formed from the fusion of benzene and imidazole rings. nih.govnih.gov The classical method for their synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. semanticscholar.org

In this context, this compound acts as the carboxylic acid component. When reacted with an o-phenylenediamine, it leads to the formation of a 2-substituted benzimidazole (B57391), where the substituent at the 2-position is a 3-(formylamino)phenyl group. This reaction provides a direct route to functionalized benzimidazoles, which are important scaffolds in medicinal chemistry. nih.govnih.gov The reaction is typically carried out at elevated temperatures, often with a catalyst such as ammonium chloride or in a medium like polyphosphoric acid. semanticscholar.org

The mechanism for the formation of a benzimidazole from this compound and an o-phenylenediamine proceeds through a two-stage process: amidation followed by cyclization and dehydration. semanticscholar.org

Initial Amidation: The first step is a nucleophilic acyl substitution. One of the amino groups of the o-phenylenediamine attacks the electrophilic carbonyl carbon of the carboxylic acid. This forms a tetrahedral intermediate which then eliminates a molecule of water to yield an N-(2-aminophenyl)-3-(formylamino)benzamide intermediate.

Intramolecular Cyclization: The second amino group of the diamine moiety, now positioned correctly, acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the newly formed amide bond.

Dehydration: This ring-closure step forms another tetrahedral intermediate. The subsequent elimination of a second molecule of water from this intermediate results in the formation of the aromatic imidazole ring, yielding the final 2-(3-(formylamino)phenyl)-1H-benzimidazole product. semanticscholar.org

This pathway highlights the utility of the carboxylic acid functionality in this compound as a key reactive site for constructing complex heterocyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. This accuracy is crucial for distinguishing between ions of the same nominal mass and for confirming structural hypotheses.

Tandem Mass Spectrometry (MS/MS) for Structural Delineation

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing fragmentation and analyzing the resulting product ions. In a typical experiment involving 3-(Formylamino)benzoic acid, the deprotonated molecule [M-H]⁻ or the protonated molecule [M+H]⁺ is isolated and then subjected to collision-induced dissociation (CID).

The fragmentation of benzoic acid derivatives often involves characteristic losses. For the protonated this compound (m/z 166.04), fragmentation is expected to occur at the formylamino and carboxylic acid moieties. Key predicted fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and the formyl group (CHO). fu-berlin.de The analysis of these fragments helps to piece together the molecule's structural puzzle. For instance, the loss of a neutral molecule of 44 Da is a well-documented fragmentation pathway for deprotonated benzoic acids, corresponding to the loss of carbon dioxide (CO₂). researchgate.net

Table 1: Predicted MS/MS Fragmentation of Protonated this compound [M+H]⁺ This table presents hypothetical yet chemically plausible fragmentation data for illustrative purposes.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
166.04 148.03 H₂O (18.01) Loss of water from the carboxylic acid group
166.04 138.03 CO (28.00) Loss of carbon monoxide from the formyl group
148.03 120.03 CO (28.00) Subsequent loss of carbon monoxide
166.04 122.06 CO₂ (44.00) Loss of carbon dioxide from the carboxylic acid

Isotopic Labeling Studies for Fragmentation Mechanism Confirmation

To unequivocally confirm fragmentation pathways, isotopic labeling studies are employed. By selectively replacing an atom in the molecule with its heavier isotope (e.g., ²H (D), ¹³C, ¹⁵N, or ¹⁸O), the fate of that specific atom during fragmentation can be tracked. researchgate.net

For this compound, several labeling strategies could be used:

¹³C-labeling of the formyl carbon would result in a precursor ion mass shift of +1 Da. If the characteristic loss of 28 Da (CO) is observed to shift to a loss of 29 Da, it confirms that this loss originates from the formyl group.

¹⁸O-labeling of the carboxylic acid group would increase the precursor mass by +2 or +4 Da (for one or two ¹⁸O atoms). Observing a mass shift in fragments related to the loss of H₂O or CO₂ would confirm the involvement of the carboxylic acid group in these fragmentation channels. researchgate.net

Deuterium-labeling of the formyl proton or the amine proton can provide insight into rearrangement processes and the origin of hydrogen atoms in lost neutral molecules like water. nih.gov

These studies provide definitive evidence for proposed fragmentation mechanisms, moving beyond simple mass difference analysis to a detailed mechanistic understanding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional (¹H and ¹³C) NMR provides essential information, multi-dimensional NMR experiments are necessary for unambiguous assignment of all signals, especially for complex aromatic systems. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would reveal the coupling network among the four protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of protonated carbon atoms in the ¹³C spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to four bonds). It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. For instance, the formyl proton would show an HMBC correlation to the carbon of the carboxylic acid group, and the aromatic protons would show correlations to neighboring carbons, confirming their positions relative to the substituents. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. A NOESY correlation between the formyl proton and the aromatic proton at position C-2 would provide evidence for a specific rotational conformation (conformer) around the C-N bond. rsc.org

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆ This table presents expected chemical shift values based on analogous structures for illustrative purposes.

Position δ ¹H (ppm) δ ¹³C (ppm) Key HMBC Correlations (from ¹H) Key COSY Correlations
Carboxyl-H ~13.0 - C=O, C-1, C-2, C-6 -
Carboxyl-C - ~167.5 - -
NH ~10.2 - Formyl-C, C-3, C-2, C-4 H-Formyl
Formyl-H ~8.3 - Formyl-C, C-3 NH
Formyl-C - ~163.0 - -
C-1 - ~132.0 - -
C-2 ~8.1 ~125.0 C-4, C-6, Carboxyl-C H-4, H-6
C-3 - ~140.0 - -
C-4 ~7.6 ~123.0 C-2, C-5, C-6 H-2, H-5
C-5 ~7.5 ~129.5 C-1, C-3, C-4 H-4, H-6

Quantitative NMR for Reaction Monitoring and Product Purity Assessment

Quantitative NMR (qNMR) is an analytical method that uses the intensity of NMR signals to determine the concentration or purity of a substance. The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration, a precise and accurate quantification can be achieved without the need for a specific analyte reference standard. govst.edu

This technique can be applied to:

Assess Purity: Determine the purity of a synthesized batch of this compound by comparing the integrals of its signals to those of a high-purity internal standard.

Monitor Reactions: Track the progress of a chemical reaction that produces or consumes this compound by taking time-course samples from the reaction mixture and analyzing them via qNMR. nih.gov The disappearance of reactant signals and the appearance of product signals can be quantified to calculate reaction kinetics and yield.

Conformational Analysis in Solution through NMR Parameters

Molecules with rotatable single bonds, like this compound, can exist as a mixture of different conformers in solution. The key rotational bonds are C(aryl)-N and N-C(formyl). NMR spectroscopy is a primary tool for studying these conformational preferences. auremn.org.br

NOE Measurements: As mentioned, NOESY or 1D NOE experiments can detect through-space interactions. The presence or absence of an NOE between the formyl proton and the aromatic protons at C-2 or C-4 can indicate the preferred orientation of the formylamino group relative to the benzene (B151609) ring. nih.gov

Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) in the aromatic ring can be subtly affected by the electronic influence of the substituents, which in turn can be related to their conformation.

Chemical Shifts: The chemical shifts of protons near the rotatable bonds (e.g., H-2 and H-4) can be influenced by the magnetic anisotropy of the formyl and carboxyl groups. By comparing observed chemical shifts with those predicted by computational models for different conformers, the most likely solution-state conformation can be inferred.

Studies on related molecules like 3-(azidomethyl)benzoic acid have shown that even subtle changes in substituent orientation can lead to different stable conformers, a phenomenon known as conformational polymorphism in the solid state, which can be investigated as conformational preferences in solution using NMR. nih.govresearchgate.net

Application of Chiral Derivatizing Agents for Absolute Configuration Assignment of Related Compounds

While this compound itself is not a chiral molecule, the principles of assigning absolute configuration are crucial for its chiral derivatives or related chiral aminobenzoic acids. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose when used in conjunction with chiral derivatizing agents (CDAs). researchgate.net

CDAs are enantiomerically pure reagents that react with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org Unlike enantiomers, which are indistinguishable in a standard NMR spectrum, diastereomers exhibit different chemical shifts. wikipedia.org By analyzing the NMR spectra of the resulting diastereomeric derivatives, it is possible to determine the enantiomeric excess and assign the absolute configuration of the original chiral compound. wikipedia.orgmdpi.com

The process involves converting the enantiomeric analyte into two diastereomers through chemical derivatization with a CDA. The resulting diastereomers will have distinct NMR spectra, allowing for the comparison of chemical shift differences. researchgate.net This difference in chemical shifts can then be used in a conformational model to determine the spatial arrangement of substituents at the chiral center. researchgate.net

One of the most well-known CDAs is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.org It is commercially available in both enantiomeric forms and has been widely used for the configurational assignment of alcohols and amines by NMR since 1969. wikipedia.orgmdpi.com Other agents, such as Pirkle's alcohol and various novel chiral carboxylic acids, have also been developed and successfully applied for the enantioresolution and absolute configuration determination of a wide range of compounds. wikipedia.orgtcichemicals.com

The primary NMR techniques employed for discriminating chiral compounds after derivatization are ¹H NMR, ¹⁹F NMR, and ¹³C NMR. ¹H NMR is the most common method for assigning absolute configuration. wikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and chromophores present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups within the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amide, and aromatic ring functionalities. Based on data from related compounds like benzoic acid and other N-substituted benzoic acids, the key vibrational modes can be predicted. docbrown.infospectroscopyonline.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
~3300 (broad)O-H stretchCarboxylic AcidBroadness is due to intermolecular hydrogen bonding. docbrown.info
~3200N-H stretchAmide
3100-3000C-H stretchAromatic Ring
~2600 & ~2500O-H stretchCarboxylic Acid DimerOvertone and combination bands characteristic of hydrogen-bonded dimers. spectroscopyonline.com
~1710-1680C=O stretchCarboxylic AcidPosition can be influenced by conjugation and hydrogen bonding. spectroscopyonline.com
~1670-1650C=O stretch (Amide I)Amide
~1600, ~1580, ~1450C=C stretchAromatic Ring
~1550N-H bend (Amide II)Amide
~1320-1210C-O stretchCarboxylic AcidCoupled with O-H in-plane bending. docbrown.info
~960-900 (broad)O-H wagCarboxylic AcidOut-of-plane bend, often broad due to hydrogen bonding. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving conjugated systems. The chromophores in this compound are the benzene ring and the carbonyl groups of the carboxylic acid and formylamino substituents. The conjugation of these groups influences the wavelength of maximum absorption (λmax).

Benzoic acid derivatives typically exhibit three characteristic absorption peaks. researchgate.net For 3-aminobenzoic acid, a closely related compound, absorption maxima have been recorded at 194 nm, 226 nm, and 272 nm. sielc.com The presence of the formyl group on the amine is expected to modify these absorption bands. The electronic transitions responsible are primarily π → π* transitions within the conjugated aromatic system. msu.edu Extending the conjugation in a molecule generally results in a bathochromic shift (a shift to longer wavelengths). msu.edu

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

Absorption Maxima (λmax)Electronic TransitionChromophore
~200-220 nmπ → πBenzene Ring
~230-250 nmπ → πBenzene Ring conjugated with C=O
~270-290 nmπ → π*Extended conjugated system

X-ray Crystallography for Solid-State Molecular Geometry Determination (If applicable for the compound or its derivatives)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. nih.gov It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov

A search of crystallographic databases does not currently yield a publicly available crystal structure for this compound. However, the crystal structure of the parent compound, benzoic acid, has been extensively studied. iaea.org Benzoic acid crystallizes to form centrosymmetric dimers in the solid state. iaea.org In this arrangement, two molecules are linked by a pair of strong hydrogen bonds between their carboxyl groups. iaea.org This dimeric motif is a common feature for carboxylic acids in the solid state.

Should single crystals of this compound be grown, X-ray diffraction analysis would provide invaluable information. The resulting data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom. This would allow for a detailed analysis of:

The planarity of the benzene ring and the substituents.

The conformation of the formylamino group relative to the aromatic ring.

The intermolecular hydrogen bonding network, which would likely involve the carboxylic acid's O-H and C=O groups, as well as the amide's N-H and C=O groups.

This information is critical for understanding the compound's physical properties and its interactions in a biological or materials science context.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the molecular properties of 3-(Formylamino)benzoic acid. These theoretical approaches provide insights that complement experimental findings, offering a molecular-level understanding of the compound's behavior.

Ab Initio and Density Functional Theory (DFT) Studies of Ground and Excited States

While specific ab initio and Density Functional Theory (DFT) studies exclusively focused on this compound are not widely available in the surveyed literature, the methodologies for such investigations are well-established. DFT, particularly with hybrid functionals like B3LYP, is a common approach for optimizing the ground-state geometry of benzoic acid derivatives. vjst.vndergipark.org.trresearchgate.net These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

For instance, studies on similar molecules like 2-amino-3-methylbenzoic acid have utilized the DFT/B3LYP method with the 6-311G+(2d,p) basis set to calculate ground state molecular geometries for both monomeric and dimeric structures. dergipark.org.tr Theoretical studies on benzoic acid itself have employed the B3LYP/6-311++G(2d,p) basis set to analyze its optimized geometry and electronic properties. vjst.vn Such computational approaches could be applied to this compound to elucidate the electronic distribution in its ground state, including the effects of the formylamino and carboxylic acid groups on the aromatic ring. Furthermore, Time-Dependent DFT (TD-DFT) is a standard method for investigating the electronic excited states, which is crucial for understanding the molecule's UV-Vis absorption characteristics. researchgate.net

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, computational methods can provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

Vibrational Frequencies: DFT calculations are also routinely used to compute the vibrational frequencies of molecules. The calculated harmonic frequencies often overestimate experimental values due to the neglect of anharmonicity. sphinxsai.com Therefore, it is common practice to scale the calculated frequencies to improve agreement with experimental FT-IR and Raman spectra. sphinxsai.comicm.edu.pl Studies on benzoic acid and its derivatives have successfully used DFT to assign vibrational modes. researchgate.netresearchgate.net For example, the vibrational frequencies of 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid were calculated using the B3LYP/6-311++G(d,p) basis set, and the Potential Energy Distribution (PED) was analyzed to characterize the fundamental vibrational modes. mdpi.com

A hypothetical table of predicted vibrational frequencies for this compound, based on a DFT calculation, would resemble the following:

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Calculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
O-H stretch (acid)37503525-Carboxylic acid O-H stretching
N-H stretch (amide)34503243-Amide N-H stretching
C=O stretch (acid)17801673-Carboxylic acid C=O stretching
C=O stretch (amide)17001598-Amide I band
C-N stretch/N-H bend15501457-Amide II band
Aromatic C=C stretch16001504-Phenyl ring stretching

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules by simulating their atomic motions over time. nih.govescholarship.org For a flexible molecule like this compound, which has rotational freedom around the C-N bond of the formylamino group and the C-C bond connecting the carboxyl group to the ring, MD simulations can provide insights into its preferred conformations in different environments (e.g., in vacuum or in a solvent).

While specific MD simulation studies on this compound are not documented in the available literature, the general approach would involve placing the molecule in a simulation box, with or without solvent molecules, and solving Newton's equations of motion for the system. researchgate.net The resulting trajectory can be analyzed to identify stable conformers, determine the energetics of conformational changes, and understand the influence of intermolecular interactions, such as hydrogen bonding, on the molecular structure. Such simulations are crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase.

Theoretical Modeling of Reaction Mechanisms and Energetics

Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions, including the formation of this compound.

Transition State Characterization and Activation Energy Calculation

The formylation of 3-aminobenzoic acid is a key reaction for the synthesis of this compound. Theoretical methods can be used to model this reaction, identify the transition state structures, and calculate the activation energies. This is typically done by mapping the potential energy surface of the reaction. DFT calculations are commonly employed to locate the geometries of the reactants, products, and transition states. Frequency calculations are then performed to confirm the nature of these stationary points (minima for reactants and products, and a first-order saddle point for the transition state). The energy difference between the reactants and the transition state provides the activation energy, which is a critical parameter for understanding the reaction kinetics.

Computational Studies of Selectivity in Formylation Processes

Formylation reactions can sometimes yield multiple products. Computational studies can help in understanding and predicting the selectivity of these processes. mdpi.com For the formylation of 3-aminobenzoic acid, theoretical calculations could be used to compare the activation energies for formylation at the amino group versus other potential reactive sites on the molecule. By comparing the energy barriers for different reaction pathways, it is possible to predict the most likely product under a given set of conditions. While specific computational studies on the selectivity of the formylation of 3-aminobenzoic acid were not found, the general methodologies are well-established in the field of computational organic chemistry.

Advanced Molecular Representation and Analysis (e.g., 3D Molecular Tokenization in Machine Learning Models)researchgate.net

The representation of molecules is a critical aspect of computational chemistry and machine learning applications in drug discovery and materials science. Traditional one-dimensional (1D) and two-dimensional (2D) representations, such as SMILES and molecular graphs, often fail to capture the complex three-dimensional (3D) spatial arrangements of atoms that are crucial for determining a molecule's properties and biological activity. Advanced methodologies, such as 3D molecular tokenization, are emerging to address these limitations by creating more comprehensive and informative molecular representations for use in sophisticated machine learning models.

One such innovative approach is 3D-MolT5, a versatile framework designed to understand 3D molecular structures and handle various 3D-dependent tasks. iaea.org This model introduces a 3D molecular tokenization method based on the Extended 3D Fingerprint (E3FP) algorithm. iaea.org In this method, the 3D molecular structure is tokenized into a series of "3D tokens," where each token encapsulates the 3D information of a substructure centered around a specific atom. iaea.org This allows for the seamless integration of 1D sequential and 3D structural information in a tokenized format, enabling a unified architecture to encode molecular sequence, structure, and text-based instructions.

While the original study on 3D-MolT5 utilized 2-(Formylamino)benzoic acid as an exemplar, the methodology is directly applicable to its isomer, this compound. The process involves generating a 3D conformer of the molecule and then applying the E3FP algorithm. At each iteration of this algorithm, an atom and its neighboring substructure are represented as a 3D token. These 3D tokens can then be aligned with 1D tokens from representations like SELFIES (SELF-referencIng Embedded Strings), creating a powerful multimodal input for machine learning models. iaea.org The embeddings of the same atom from both the 1D and 3D tokens can be combined, for instance by summation, to form a joint representation that leverages both sequence and structure.

This advanced representation is particularly significant for tasks that are inherently dependent on the 3D nature of molecules, such as predicting protein-ligand binding affinities, understanding enzymatic reactions, and designing novel molecules with specific spatial properties. By tokenizing the 3D structure, machine learning models can more effectively learn the geometric and stereochemical features that govern molecular interactions.

The table below illustrates a hypothetical alignment of 1D SELFIES tokens and 3D tokens for a conformer of this compound, based on the methodology described for its isomer. iaea.org

Table 1: Hypothetical 1D SELFIES and 3D Token Alignment for this compound

1D SELFIES Token Corresponding Atom(s) 3D Token (Conceptual Representation)
[C] Carbonyl carbon of the formyl group Encapsulates the 3D environment of the formyl carbonyl carbon
[=O] Oxygen of the formyl group Encapsulates the 3D environment of the formyl oxygen
[N] Nitrogen of the formylamino group Encapsulates the 3D environment of the nitrogen atom
[C] Benzene (B151609) ring carbon attached to the formylamino group Encapsulates the 3D environment of the C3 carbon of the benzene ring
[C] Benzene ring carbon attached to the carboxylic acid group Encapsulates the 3D environment of the C1 carbon of the benzene ring
[C] Other benzene ring carbons Encapsulates the 3D environment of the respective ring carbons
[=C] Other benzene ring carbons Encapsulates the 3D environment of the respective ring carbons
[O] Hydroxyl oxygen of the carboxylic acid Encapsulates the 3D environment of the hydroxyl oxygen
[=O] Carbonyl oxygen of the carboxylic acid Encapsulates the 3D environment of the carbonyl oxygen

This token-based approach allows for the application of powerful transformer-based models, like the T5 (Text-to-Text Transfer Transformer), to be trained on vast datasets of molecular information, integrating 3D structural data in a way that was previously challenging. iaea.org The development of such models signifies a move towards a more unified and comprehensive understanding of molecular data, which is poised to accelerate discovery in the chemical sciences.

Synthetic Applications and Utility As a Research Intermediate

Building Block for the Synthesis of Diverse Organic Scaffolds

In organic synthesis, "building blocks" are relatively simple molecules that are used to assemble larger, more complex structures. sigmaaldrich.com 3-(Formylamino)benzoic acid fits this description perfectly, as its functional groups can participate in various coupling and cyclization reactions to form a diverse array of organic scaffolds, particularly those containing nitrogen. nih.govmdpi.comclockss.org

Nitrogen-containing heterocycles are core structures in many pharmaceutically active compounds. nih.govsciencepublishinggroup.com this compound provides a key structural motif for the synthesis of these important scaffolds.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a method known as the Phillips-Ladenburg reaction. semanticscholar.org In this context, this compound can serve as the carboxylic acid component. The reaction proceeds by heating the two reagents, typically in the presence of an acid catalyst, to form a 2-substituted benzimidazole (B57391) where the substituent at the 2-position is the 3-(formylamino)phenyl group. semanticscholar.org This product retains the formylamino group, which can be further modified in subsequent synthetic steps.

Reactant 1Reactant 2Product ClassReaction Type
This compoundo-Phenylenediamine2-ArylbenzimidazoleCondensation/Cyclization

Quinazolines: Quinazoline and its derivatives, particularly quinazolinones, are another class of heterocycles with significant biological activity. wikipedia.orgnih.gov Their synthesis frequently starts from anthranilic acid (2-aminobenzoic acid) or its derivatives. researchgate.netresearchgate.net While this compound is an isomer of the formylated version of anthranilic acid, its functional groups are suitable for constructing related heterocyclic systems. For instance, through intramolecular cyclization or by reacting with nitrogen sources like formamide (B127407), it can potentially be used to generate quinazolinone-type structures, expanding the library of accessible heterocyclic compounds.

The dual functionality of this compound makes it an ideal intermediate for building complex molecules. researchgate.net The carboxylic acid group can undergo standard transformations such as esterification, amidation, or conversion to an acyl halide. Simultaneously, the formylamino group can be chemically altered or, more commonly, the formyl group can be removed to reveal a reactive primary amine.

This differential reactivity allows for a stepwise synthetic strategy. For example, the carboxylic acid can be coupled with an amine to form an amide bond. Following this, the formyl protecting group can be removed to expose the amino group, which is then available for a second, different coupling reaction. This sequential approach is fundamental to creating complex, multifunctional molecules from simpler starting materials. jmchemsci.comjmchemsci.com

Role as a Protecting Group Strategy in Multistep Organic Synthesis

In the synthesis of complex organic molecules that contain multiple reactive sites, it is often necessary to temporarily block, or "protect," one functional group to prevent it from reacting while another part of the molecule is being modified. organic-chemistry.orgcem.com Amines are particularly nucleophilic and susceptible to a wide range of reactions, making their protection a common and crucial step in organic synthesis. researchgate.netlibretexts.org

The formyl group (–CHO) serves as an effective protecting group for the primary amino group of 3-aminobenzoic acid. cem.com The conversion of the amine (-NH₂) to a formamide (-NHCHO) significantly reduces the nucleophilicity of the nitrogen atom. libretexts.org This decrease in reactivity is due to the electron-withdrawing nature of the adjacent carbonyl group.

With the amine protected, chemical reactions can be selectively carried out at the carboxylic acid group without interference from the amine. Once the desired modifications at the carboxylic acid position are complete, the formyl group can be readily removed to regenerate the free amine. This deprotection is typically achieved under hydrolytic conditions, using either aqueous acid or base, or with specific reagents like hydroxylamine. google.com The choice of deprotection conditions can be tailored to be compatible with other functional groups present in the molecule. organic-chemistry.orgsigmaaldrich.com

Protection StepReagentDeprotection MethodReagent/Condition
N-FormylationFormic acid or other formylating agentsAcid HydrolysisAqueous HCl or H₂SO₄
Base HydrolysisAqueous NaOH or KOH
With HydroxylamineNH₂OH·HCl

Development of Novel Reagents and Catalysts Derived from the this compound Motif

The structural framework of this compound holds potential for the development of new reagents and catalysts. Benzoic acids are frequently used as directing groups in transition-metal-catalyzed C-H activation reactions, guiding functionalization to the ortho position of the ring. nih.gov The electronic properties of the catalyst or reagent can be fine-tuned by modifying the substituents on the benzoic acid ring.

The 3-(formylamino) group can serve as such a modulating substituent. By either retaining the formyl group or converting it into other functionalities, new ligands for metal catalysts can be designed. These ligands could influence the catalytic activity, selectivity, and stability of the metal center. nih.gov For example, incorporating this motif into a larger ligand structure could create a specific steric or electronic environment around a metal, leading to novel catalytic properties for various organic transformations.

Application in Analytical Chemistry Methodologies

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are crucial for accurate quantification. An internal standard is a compound with similar chemical properties to the analyte, which is added in a known concentration to samples to correct for variations during sample processing and analysis.

Given its stable, well-defined structure, this compound has the potential to be used as an internal standard for the quantification of structurally related compounds, such as other benzoic acid derivatives or aromatic amides. researchgate.net Its distinct mass and retention time would allow it to be clearly separated and identified from other components in a complex mixture, providing a reliable reference point for accurate measurement.

Use in Metabolomics for Identification of Chemical Markers in Research Samples

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, plays a crucial role in identifying biomarkers for disease diagnosis and understanding biological processes. In this context, specific chemical compounds can serve as markers to indicate a particular metabolic state.

While the direct use of this compound as a chemical marker in metabolomics research is not extensively documented in publicly available scientific literature, the broader class of aminobenzoic acids and their derivatives are of interest in metabolic studies. For instance, various isomers of aminobenzoic acid are involved in different metabolic pathways. The identification and quantification of such compounds can provide insights into the metabolic perturbations associated with certain conditions.

The general workflow for identifying chemical markers in metabolomics studies involves the following steps:

StepDescription
1. Sample Collection Biological samples (e.g., plasma, urine, tissue) are collected from different study groups.
2. Metabolite Extraction Small molecules are extracted from the biological matrix.
3. Analytical Measurement Techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to generate metabolic profiles.
4. Data Analysis Statistical methods are employed to identify metabolites that are significantly different between study groups.
5. Marker Identification The chemical structures of potential biomarkers are determined, often by comparison to reference compounds.

Future research may explore the potential of this compound and other related formylated compounds as specific chemical markers in various research samples.

Standardization and Reference Material Development for Analytical Techniques

The development and validation of analytical techniques rely on the availability of high-purity reference materials. These standards are essential for ensuring the accuracy, precision, and comparability of analytical measurements.

Currently, specific information on the development and use of this compound as a certified reference material for the standardization of analytical techniques is limited in the public domain. However, the general principles for establishing a compound as a reference standard are well-defined and would apply to this compound.

The process of developing a reference material typically includes:

StageKey Activities
Synthesis and Purification The compound is synthesized and purified to a high degree, often exceeding 99% purity.
Characterization A comprehensive characterization of the material is performed using various analytical techniques to confirm its identity and purity. This may include:Nuclear Magnetic Resonance (NMR) spectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Elemental Analysis
Homogeneity and Stability Studies The homogeneity of the bulk material is assessed, and its stability under specified storage conditions is determined.
Value Assignment The property value of interest (e.g., purity) is assigned with a corresponding uncertainty.
Certification A certificate is issued that documents the characterization process and the certified property value.

While specific certified reference materials for this compound may not be widely available, its structural analogs, such as benzoic acid, are used as standards in various analytical applications, including chromatography and titration. hpc-standards.comphytolab.comtargetanalysis.gr The principles applied to these related compounds would be transferable to the development of this compound as a reference standard should a need for it in routine analytical testing be established.

Future Research Directions and Emerging Paradigms

Innovations in Sustainable and Green Synthetic Routes for Formylaminobenzoic Acids

The chemical industry is increasingly shifting towards sustainable and environmentally friendly synthetic methods, and the production of formylaminobenzoic acids is no exception. Traditional synthetic routes often rely on harsh reagents and generate significant waste. mdpi.comresearchgate.net Future research is focused on developing greener alternatives that are both efficient and ecologically responsible.

One promising approach involves the use of renewable feedstocks. For instance, lignin, a complex polymer found in plant cell walls, is the largest renewable source of aromatic compounds. kit.edu Research is exploring the conversion of lignin-based benzoic acid derivatives into valuable chemicals, including active pharmaceutical ingredients. rsc.org This approach offers a sustainable alternative to petroleum-based starting materials. mdpi.comresearchgate.net Another avenue of exploration is the use of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions, thereby reducing energy consumption and waste production.

Glycerol, a byproduct of biodiesel production, is being investigated as a green solvent for organic reactions. Its low cost, non-toxicity, and biodegradability make it an attractive alternative to volatile organic solvents. A recent study demonstrated a concise and efficient synthesis of 3-substituted phthalides from 2-formylbenzoic acid in glycerol, highlighting the potential of this solvent for similar transformations involving formylaminobenzoic acids. nih.gov

Green Chemistry PrincipleApplication in Formylaminobenzoic Acid Synthesis
Prevention Designing syntheses to minimize waste generation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals Designing chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or making them innocuous.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks Using renewable rather than depleting raw materials.
Reduce Derivatives Minimizing or avoiding unnecessary derivatization.
Catalysis Using catalytic reagents in preference to stoichiometric reagents.
Design for Degradation Designing chemical products so they break down into innocuous degradation products at the end of their function.
Real-time analysis for Pollution Prevention Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

High-Throughput Screening and Automated Synthesis Approaches for Derivative Libraries

The discovery of novel bioactive compounds is often a numbers game, requiring the synthesis and screening of large libraries of molecules. High-throughput screening (HTS) and automated synthesis are powerful tools that are accelerating this process. sbpdiscovery.orgprlog.org These technologies enable researchers to rapidly generate and evaluate vast numbers of derivatives of a lead compound like 3-(formylamino)benzoic acid.

Automated synthesis platforms can perform chemical reactions in a miniaturized and parallel fashion, allowing for the rapid production of a diverse range of compounds. nih.govxtalpi.com These systems can be programmed to carry out multi-step syntheses, purification, and analysis with minimal human intervention. youtube.comsynplechem.com This not only increases the speed of discovery but also improves reproducibility. The SynFini™ platform, for example, leverages artificial intelligence to design and optimize synthetic routes, which are then executed by a robotic system. youtube.com

Once a library of derivatives has been synthesized, HTS is used to rapidly assess their biological activity. scispace.comflemingcollege.ca This involves the use of automated systems to test the compounds against a specific biological target in a miniaturized format, such as a 384- or 1536-well plate. sbpdiscovery.org A variety of detection technologies, including absorbance, fluorescence, and luminescence, can be used to measure the activity of the compounds. sbpdiscovery.org

The combination of automated synthesis and HTS allows for a continuous cycle of design, synthesis, and testing, which can significantly shorten the timeline for drug discovery. nih.gov This approach is particularly well-suited for the exploration of the chemical space around the this compound scaffold to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

TechnologyApplication in Derivative Library DevelopmentKey Advantages
Automated Synthesis Platforms Rapid generation of diverse libraries of this compound derivatives.Increased speed, higher throughput, improved reproducibility. nih.govxtalpi.com
High-Throughput Screening (HTS) Rapidly screen large numbers of compounds for biological activity against specific targets.Miniaturization, automation, large-scale data analysis. sbpdiscovery.orgprlog.org
Acoustic Dispensing Technology Precise, low-volume liquid handling for miniaturized synthesis and screening.Reduced reagent consumption, enables nanoscale synthesis. nih.gov

Advanced Characterization Techniques for Real-Time Reaction Monitoring and Discovery

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes and discovering novel reactivity. Advanced characterization techniques that allow for real-time monitoring of chemical reactions are providing unprecedented insights into these processes. nih.govresearchgate.net

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis), and Infrared (IR) spectroscopy can be integrated into reaction setups to provide continuous data on the concentrations of reactants, intermediates, and products. nih.govresearchgate.netnih.gov This real-time information allows for precise control over reaction parameters and the rapid identification of optimal conditions. For example, in a multi-step synthesis, different analytical techniques can be employed at each stage to monitor the specific transformations occurring. nih.govresearchgate.net

The development of specialized flow cells and probes has made it possible to perform these measurements under a wide range of reaction conditions, including high pressure and temperature. nih.govnih.gov Advanced data analysis techniques, such as indirect hard modeling and deep learning, are being used to extract quantitative information from complex spectral data, enabling the real-time quantification of multiple reaction components. nih.govresearchgate.net

These real-time monitoring capabilities are not only valuable for process optimization but also for the discovery of new chemical transformations. By closely observing a reaction as it proceeds, researchers can identify unexpected intermediates or side products, which can lead to the discovery of new reaction pathways and the development of novel synthetic methodologies. The ability to identify isomers of a molecule in real-time is also a significant advancement. nih.gov

Characterization TechniqueInformation ProvidedApplication in Real-Time Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information about molecules in solution.Monitoring the conversion of reactants to products and identifying intermediates. nih.govresearchgate.net
Ultraviolet-Visible (UV/Vis) Spectroscopy Information about electronic transitions in molecules, useful for conjugated systems.Tracking the progress of reactions involving chromophores. nih.govresearchgate.net
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule.Monitoring the appearance or disappearance of specific functional groups during a reaction. nih.govresearchgate.net
Raman Spectroscopy Vibrational information that is complementary to IR spectroscopy.In-situ monitoring of reactions in a variety of environments. nih.gov

Integration of Computational Design with Experimental Synthesis for Novel Derivatives

The integration of computational design with experimental synthesis has become a powerful strategy for accelerating the discovery of new molecules with desired properties. nih.govrsc.org In silico screening and molecular modeling techniques allow researchers to design and evaluate virtual libraries of compounds before committing to their synthesis, thereby saving time and resources. nih.govrsc.orgmdpi.comnih.gov

Computational methods can be used to predict a wide range of properties, including binding affinity to a biological target, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic feasibility. nih.gov This allows for the rational design of derivatives of this compound with a higher probability of success. For example, by modeling the interaction of different derivatives with a target protein, researchers can identify modifications that are likely to enhance binding and, therefore, biological activity. nih.govmdpi.com

Once a set of promising candidates has been identified through computational screening, they can be synthesized and tested experimentally to validate the predictions. This iterative cycle of computational design and experimental validation can significantly streamline the drug discovery process. mdpi.com The development of new algorithms and the increasing power of computers are continually improving the accuracy and predictive power of these computational methods.

The application of these in silico approaches to the this compound scaffold can guide the synthesis of novel derivatives with tailored biological activities, opening up new avenues for therapeutic intervention. nih.gov

Computational ApproachApplication in Derivative DesignOutcome
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.Identifies derivatives with potentially high binding affinity. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.Provides insights into the stability of ligand-receptor complexes and conformational changes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a molecule to its biological activity.Predicts the activity of new derivatives based on their structural features.
In Silico ADMET Prediction Predicts the pharmacokinetic and toxicity properties of a compound.Prioritizes derivatives with favorable drug-like properties. mdpi.com

Q & A

Basic: What are the recommended safety protocols for handling 3-(Formylamino)benzoic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (inspected for integrity), safety goggles, and lab coats. Avoid skin contact via proper glove removal techniques .
  • Ventilation: Work in a fume hood to prevent inhalation of dust or vapors. Ensure local exhaust ventilation if handling large quantities .
  • Spill Management: Collect spills using non-sparking tools and place in sealed containers. Avoid dry sweeping to prevent dust dispersion .
  • Disposal: Follow hazardous waste regulations. Use licensed disposal services for contaminated materials .

Basic: How is this compound synthesized, and what are the critical reaction conditions?

Methodological Answer:

  • Synthesis Route: Typically prepared via formylation of 3-aminobenzoic acid using formic acid or acetic-formic anhydride under reflux conditions.
  • Key Parameters:
    • Maintain pH < 2 to protonate the amino group, enhancing reactivity.
    • Temperature control (80–100°C) to prevent decomposition .
  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity. Confirm via HPLC or melting point analysis (literature mp: 287.5–293.5°C for analogs) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR (DMSO-d6): δ ~8.2 ppm (formyl proton), δ 6.8–7.9 ppm (aromatic protons), δ 12.5 ppm (carboxylic acid proton). Compare with published spectra for validation .
  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1650 cm⁻¹ (amide C=O stretch) .
  • Mass Spectrometry: ESI-MS expected m/z: 180.07 [M+H]⁺ (calculated for C₈H₇NO₃) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Systematic Analysis:
    • Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–12) under controlled temperatures.
    • Purity Verification: Use TLC or HPLC to rule out impurities affecting solubility .
    • Crystallinity Assessment: Compare DSC profiles to identify polymorphic forms influencing solubility .
  • Case Study: Discrepancies in ethanol solubility may arise from residual acetic acid in synthesis byproducts; neutralize with NaHCO₃ before testing .

Advanced: What strategies optimize the yield of this compound in scalable syntheses?

Methodological Answer:

  • Process Intensification:
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 6 hr conventional reflux) .
    • Employ flow chemistry for consistent mixing and temperature control.
  • Catalysis: Add catalytic p-toluenesulfonic acid (0.5 mol%) to accelerate formylation .
  • Yield Monitoring: Track intermediates via in-line FTIR to optimize reagent stoichiometry .

Advanced: How does this compound interact with biological targets, and what assays validate its bioactivity?

Methodological Answer:

  • Target Identification: Molecular docking studies suggest affinity for cyclooxygenase (COX) enzymes due to structural similarity to salicylic acid derivatives .
  • In Vitro Assays:
    • COX Inhibition: Measure IC₅₀ using a fluorometric kit (e.g., Cayman Chemical #701070).
    • Cytotoxicity: MTT assay in HEK293 cells to assess safety margins (report EC₅₀ values) .
  • Data Interpretation: Cross-validate with LC-MS to confirm compound stability under assay conditions .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electrophilic substitution at the formyl group.
  • Retrosynthetic Tools: Leverage AI platforms (e.g., Pistachio, Reaxys) to propose one-step syntheses of derivatives like 3-(methylamino)benzoic acid .
  • Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Advanced: How can researchers address stability issues of this compound under varying storage conditions?

Methodological Answer:

  • Stability Studies:
    • Thermal: Accelerated aging at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • Light Sensitivity: Store in amber vials; UV-Vis spectroscopy tracks photooxidation .
  • Formulation Solutions: Lyophilize with trehalose (1:1 w/w) to enhance shelf life at -20°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.